molecular formula C11H14N3O5P B556695 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one CAS No. 165534-43-0

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B556695
CAS No.: 165534-43-0
M. Wt: 299.22 g/mol
InChI Key: AJDPNPAGZMZOMN-UHFFFAOYSA-N
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Description

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one is a chemical compound known for its unique structure and reactivity It belongs to the class of benzotriazinones and is characterized by the presence of a diethoxyphosphoryloxy group attached to the benzotriazinone core

Mechanism of Action

Target of Action

DEPBT, or Diethyl (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl) phosphate, is primarily used as a peptide coupling reagent in peptide synthesis . Its primary targets are the carboxyl groups of one amino acid and the amino group of another, which it helps to link together to form peptides .

Mode of Action

DEPBT mediates the formation of amide bonds, which are the links between amino acids in a peptide . It does this with remarkable resistance to racemization, meaning it prevents the conversion of an amino acid from one stereoisomer to another . This is crucial in peptide synthesis, as the stereochemistry of the amino acids can significantly affect the properties of the resulting peptide .

Biochemical Pathways

The primary biochemical pathway affected by DEPBT is peptide synthesis, both in solution and solid-phase . By facilitating the formation of amide bonds with minimal racemization, DEPBT allows for the efficient synthesis of peptides with the correct stereochemistry . This is particularly important in the synthesis of complex natural products and bioactive molecules .

Pharmacokinetics

Its effectiveness as a coupling reagent suggests that it is likely to be stable under the conditions used for peptide synthesis .

Result of Action

The primary result of DEPBT’s action is the formation of peptides with the correct stereochemistry . This is crucial for the biological activity of these peptides, as changes in stereochemistry can significantly alter their properties .

Action Environment

The efficacy and stability of DEPBT are likely to be influenced by various environmental factors, such as temperature, pH, and the presence of other reagents . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of 1,2,3-benzotriazin-4(3H)-one with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product. The general reaction scheme is as follows:

  • Dissolve 1,2,3-benzotriazin-4(3H)-one in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add diethyl phosphorochloridate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The diethoxyphosphoryloxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the diethoxyphosphoryloxy group in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidates, while oxidation reactions can produce phosphoric acid derivatives.

Scientific Research Applications

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in various organic transformations, including the synthesis of heterocyclic compounds and phosphoramidates.

    Medicinal Chemistry:

    Biological Studies: It is used in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazin-4(3H)-one: The parent compound without the diethoxyphosphoryloxy group.

    Diethyl Phosphorochloridate: A reagent used in the synthesis of 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one.

    Phosphoramidates: Compounds with similar phosphorus-containing functional groups.

Uniqueness

This compound is unique due to the presence of both the benzotriazinone core and the diethoxyphosphoryloxy group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

diethyl (4-oxo-1,2,3-benzotriazin-3-yl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N3O5P/c1-3-17-20(16,18-4-2)19-14-11(15)9-7-5-6-8-10(9)12-13-14/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDPNPAGZMZOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)ON1C(=O)C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401645
Record name 3-[(Diethoxyphosphoryl)oxy]-1,2,3-benzotriazin-4(3H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165534-43-0
Record name Diethyl 4-oxo-1,2,3-benzotriazin-3-yl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165534-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Depbt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Diethoxyphosphoryl)oxy]-1,2,3-benzotriazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one
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Record name DEPBT
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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